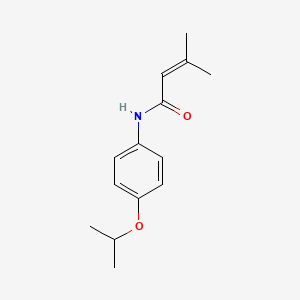![molecular formula C14H13Cl2N3O2 B5653503 2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5653503.png)
2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide derivatives involves various chemical reactions, including N-H⋯O and C-H⋯O hydrogen bonds and halogen interactions. These methodologies can be adapted for synthesizing 2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide, emphasizing the importance of halogen interactions in crystalline formation (Narayana et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates complex sheet formations built from hydrogen bonds, highlighting the potential for intricate molecular geometries in our target compound. Such structural features underpin the diverse reactivity and interaction profiles of these molecules (Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives is significantly influenced by their molecular structure. Coordination complexes involving pyrazole-acetamide derivatives demonstrate the role of hydrogen bonding in the self-assembly process, which could be relevant for understanding the reactivity of 2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(5-methylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-9-5-18-11(6-17-9)7-19-14(20)8-21-13-3-2-10(15)4-12(13)16/h2-6H,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUKDLQIMZLFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5653457.png)

![2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5653475.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5653480.png)


![1-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5653508.png)

![N-methyl-N-phenyl-N'-[2-(trifluoromethyl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B5653525.png)
![N-propyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B5653537.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5653541.png)